
6-chloro-N-(3-chloro-4-methoxyphenyl)-4-methoxyquinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N-(3-chloro-4-methoxyphenyl)-4-methoxyquinoline-2-carboxamide (6-Cl-N-C4MPQ-2C) is an organic compound with a unique chemical structure. It has been used in various scientific research applications, including drug discovery and development, biochemistry, and physiology.
作用機序
The exact mechanism of action of 6-Cl-N-C4MPQ-2C is still being studied. However, it is believed that the compound works by targeting various enzymes and receptors involved in inflammation and cancer. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and to inhibit the production of pro-inflammatory cytokines. Additionally, 6-Cl-N-C4MPQ-2C has been found to inhibit the growth of various cancer cell lines, likely through the inhibition of the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
6-Cl-N-C4MPQ-2C has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been shown to possess anti-oxidant, anti-diabetic, and anti-microbial activities. Additionally, it has been found to possess anti-apoptotic and anti-angiogenic properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
6-Cl-N-C4MPQ-2C has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and has a low toxicity, making it safe to use in experiments. However, it is important to note that 6-Cl-N-C4MPQ-2C is a relatively new compound and its effects are still being studied. Thus, there is still a lack of data regarding its potential toxicity and other potential risks.
将来の方向性
Given the potential of 6-Cl-N-C4MPQ-2C, there are many potential future directions for research. First, more research is needed to better understand the exact mechanism of action of the compound and to identify other potential applications. Additionally, further studies should be conducted to evaluate the safety and toxicity of 6-Cl-N-C4MPQ-2C in humans. Finally, research should also be conducted to develop more efficient and cost-effective synthesis methods for the compound.
合成法
6-Cl-N-C4MPQ-2C can be synthesized via a two-step process. The first step involves the reaction of 3-chloro-4-methoxyphenylmagnesium bromide with 4-methoxyquinoline-2-carboxylic acid in anhydrous dimethylformamide (DMF). This reaction yields an intermediate, which is then reacted with 6-chloro-2-methylquinoline in the presence of triethylamine to form 6-Cl-N-C4MPQ-2C.
科学的研究の応用
6-Cl-N-C4MPQ-2C has been studied extensively in the field of drug discovery and development. It has been found to possess anti-inflammatory and anti-cancer properties, and thus has potential applications in the treatment of various diseases. Additionally, 6-Cl-N-C4MPQ-2C has been used to investigate the mechanisms of action of drugs and to study the biochemical and physiological effects of drugs on the body.
特性
IUPAC Name |
6-chloro-N-(3-chloro-4-methoxyphenyl)-4-methoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-24-16-6-4-11(8-13(16)20)21-18(23)15-9-17(25-2)12-7-10(19)3-5-14(12)22-15/h3-9H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNCQOOPOPAMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515658.png)
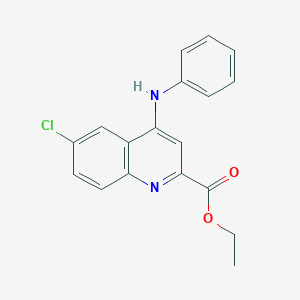

![6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B6515674.png)

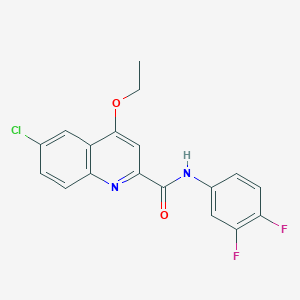
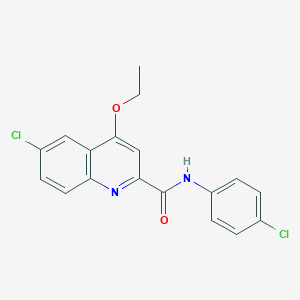
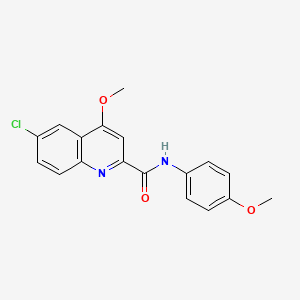
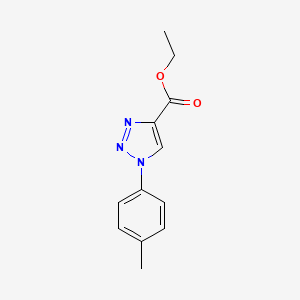

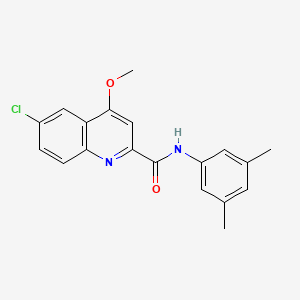
![N-(5-chloro-2-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515743.png)
![N-(2-chloro-4-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515749.png)
![N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515758.png)